1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride
Beschreibung
1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino]ethanone hydrochloride (CAS 16899-81-3), also known as isoprenaline impurity A, is a synthetic catecholamine derivative. Its molecular formula is C₁₁H₁₅NO₃·HCl, with a molecular weight of 245.70 g/mol . Structurally, it consists of a 3,4-dihydroxyacetophenone backbone substituted with an isopropylamino group. The compound is primarily used as a pharmaceutical reference standard for quality control of adrenergic drugs like isoprenaline (ISO) .
Eigenschaften
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-(propan-2-ylamino)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;/h3-5,7,12-14H,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNGEEAXDFWWSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(=O)C1=CC(=C(C=C1)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16899-81-3 | |
| Record name | Ethanone, 1-(3,4-dihydroxyphenyl)-2-[(1-methylethyl)amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16899-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3, hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23623 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3,4-dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.206 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROTERENONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4JS3SRV5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biologische Aktivität
1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride, commonly referred to as Isoprenaline impurity A, is a compound with notable biological activity primarily linked to its structural relationship with isoprenaline, a non-selective beta-adrenergic agonist used in clinical settings for treating bradycardia and other cardiovascular conditions. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H15NO3.ClH
- Molecular Weight : 245.70 g/mol
- CAS Number : 16899-81-3
Pharmacological Profile
The compound exhibits properties related to adrenergic receptor modulation. Its structural features suggest potential interactions with beta-adrenergic receptors, which are critical in various physiological responses including heart rate regulation and bronchial dilation.
This compound is believed to function through the following mechanisms:
- Beta-Adrenergic Agonism : Similar to isoprenaline, it may activate beta-adrenergic receptors leading to increased heart rate and myocardial contractility.
- Vasodilation : The activation of these receptors can result in vasodilation, contributing to improved blood flow.
In Vitro Studies
Research has demonstrated that derivatives of this compound can exhibit significant biological activity against various pathogens. For instance:
| Compound | Activity | Concentration (μM) | Reference |
|---|---|---|---|
| This compound | Inhibitory effect on L. donovani | 50 - 400 | |
| Isoprenaline | Beta-agonistic effects | Varies |
In one study, compounds with similar hydroxyl substitutions showed promising antileishmanial activities, indicating that the presence of hydroxyl groups in the structure enhances biological interactions and efficacy against parasitic infections .
Case Studies
A case study involving the use of isoprenaline and its derivatives highlighted their effectiveness in treating bradycardia. The administration of these compounds resulted in significant improvements in heart rate and cardiac output in clinical settings. This reinforces the relevance of this compound as a therapeutic agent.
Toxicology and Safety Profile
Preliminary toxicological assessments suggest that this compound exhibits low toxicity levels at therapeutic doses. Studies have shown normal liver and kidney function markers post-treatment with related compounds, indicating a favorable safety profile .
Future Directions
Further research is warranted to explore the full therapeutic potential of this compound. Key areas for future investigation include:
- Expanded Pharmacological Studies : Investigating its effects on different receptor subtypes.
- Clinical Trials : Conducting trials to assess efficacy and safety in diverse patient populations.
- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological activity.
Wissenschaftliche Forschungsanwendungen
Impurity Analysis
1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride is primarily recognized as an impurity in the synthesis of Isoprenaline, a non-selective beta-adrenergic agonist used in treating bradycardia and other cardiac conditions. Its identification and quantification are crucial for ensuring the purity and efficacy of pharmaceutical formulations containing Isoprenaline. Regulatory agencies often require detailed impurity profiles for drug approval processes.
Reference Standard
This compound serves as a reference standard in pharmacopoeias, such as the European Pharmacopoeia (EP). It is utilized in laboratories for calibrating analytical methods like High-Performance Liquid Chromatography (HPLC) and mass spectrometry to ensure accurate measurement of Isoprenaline levels in pharmaceutical products .
Mechanistic Studies
Research studies have utilized this compound to investigate the mechanisms of beta-adrenergic signaling pathways. Understanding these pathways is essential for developing new therapeutic agents targeting cardiovascular diseases and other conditions influenced by adrenergic activity.
Drug Development
In drug development, this compound can be employed to study structure-activity relationships (SAR) of beta-adrenergic agonists. By analyzing how variations in chemical structure affect biological activity, researchers can design more effective drugs with fewer side effects .
Case Study 1: Impurity Profiling in Isoprenaline Formulations
A study published in a peer-reviewed journal highlighted the importance of characterizing impurities like this compound in Isoprenaline formulations. The researchers employed HPLC to separate and quantify impurities, demonstrating that maintaining low levels of this impurity is critical for patient safety and drug efficacy .
Case Study 2: Beta-Adrenergic Receptor Studies
Another research effort focused on using this compound to elucidate the binding affinities of various beta-adrenergic agonists to their receptors. The findings indicated that modifications to the phenolic structure could enhance receptor selectivity, paving the way for new therapeutic agents with targeted action .
Analyse Chemischer Reaktionen
Role of Hydroxyl and Amino Groups in Antileishmanial Activity
-
Antiparasitic activity The presence of hydroxyl groups on the phenyl ring is significant for the antileishmanial activity of related compounds . Compounds with 1,4-dihydroxyphenyl groups exhibit promising in vitro antileishmanial effects, potentially due to their ability to form free radicals that damage parasitic cells .
-
Enzyme Inhibition The affinity of thiadiazole derivatives for the sulphydryl groups of enzymes or proteins is known. Thus, the inactivation of parasitic enzymes or proteins that have cysteine residues following the thiadiazole attack may be another mechanism of action that deserves attention .
Reactions Involving Catalytic Hydrogenation
-
Hydrogenation Process Catalytic hydrogenation is a key step in synthesizing compounds like 1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride . This process typically involves using a palladium-on-carbon catalyst under hydrogen pressure at controlled temperatures .
-
Imine Formation The condensation of reactants to form an imine intermediate is crucial, often requiring several hours to complete, as indicated by the amount of water collected during the reaction .
-
Salt Formation After hydrogenation, the product is often isolated as a hydrochloride salt by treating the filtrate with hydrogen chloride . This salt formation helps in purifying and stabilizing the final product.
Additional Reactions and Considerations
-
Reaction with Grignard Reagents Compounds with a COOMe group can react with Grignard reagents to form tertiary alcohols .
-
Ether Cleavage Reacting compounds such as dimethoxyphenethylamines with hydrobromic acid in glacial acetic acid can lead to the cleavage of ether groups, yielding dihydroxyphenyl derivatives .
-
Handling of Amines During synthesis, unreacted primary amines can be removed by distillation under vacuum, and the reaction mixture can be extracted with ether following basification with sodium hydroxide .
-
Enone Reactions α,β-unsaturated ketones (enones) undergo reactions at the alkene position, where nucleophiles attack . In aqueous acid, protonation of the alkene occurs, followed by nucleophilic attack initiated by water .
Vergleich Mit ähnlichen Verbindungen
1-(3,4-Dihydroxyphenyl)-2-[(1,1-Dimethylethyl)Amino]Ethanone Hydrochloride (CAS 34715-64-5)
- Molecular Formula: C₁₁H₁₅NO₃·HCl
- Key Differences: The tert-butyl (1,1-dimethylethyl) group increases steric bulk compared to the isopropyl group in the target compound. Melting Point: 233–235°C (decomposes) vs. 199–201°C for the isopropyl derivative . Synthesis: Condensation of α-chloro-3,4-dihydroxyacetophenone with tert-butylamine in dioxane at 60–80°C .
2-(Cyclopentylamino)-1-(3,4-Dihydroxyphenyl)Ethanone Hydrochloride (CAS 16149-17-0)
- Molecular Formula: C₁₃H₁₇NO₃·HCl
- Key Differences: Cyclopentylamino substitution enhances lipophilicity. Melting Point: 213–214°C vs. 199–201°C for the isopropyl analog.
1-(3,4-Dihydroxyphenyl)-2-(Pentylamino)Ethanone Hydrochloride
- Molecular Formula: C₁₃H₁₉NO₃·HCl
- Key Differences :
Adrenergic Drug Impurities and Metabolites
Adrenalone Hydrochloride (CAS 62-13-5)
Isoprenaline Hydrochloride (CAS 949-36-0)
- Structure: Ethanol backbone instead of ethanone.
- Molecular Formula: C₁₁H₁₇NO₃·HCl.
- Key Differences :
Physicochemical Properties
Notes:
- The isopropyl group in the target compound reduces melting point compared to bulkier substituents (e.g., tert-butyl).
- Hydrochloride salt forms enhance aqueous solubility across all derivatives.
Pharmacological and Regulatory Relevance
Vorbereitungsmethoden
Preparation of Key Intermediate: 2-Chloro-3',4'-dihydroxyacetophenone
- The synthesis often begins with 3,4-dihydroxyacetophenone.
- Chlorination at the alpha-position to the ketone group is achieved using reagents like chloroacetyl chloride.
- This intermediate is crucial for subsequent nucleophilic substitution by the amine moiety.
Nucleophilic Substitution with Isopropylamine
- The 2-chloro-3',4'-dihydroxyacetophenone intermediate undergoes nucleophilic substitution with isopropylamine.
- Reaction conditions typically involve solvents such as tetrahydrofuran or ethanol under reflux.
- The reaction yields 1-(3,4-dihydroxyphenyl)-2-(propan-2-ylamino) ethanone, the free base form.
Reduction to Beta-Amino Alcohol
- The ketone group is reduced to the corresponding beta-amino alcohol.
- Catalytic hydrogenation or chemical reduction methods (e.g., sodium borohydride) are employed.
- Stereoselective reduction is critical to obtain the desired optically active isomer.
Formation of Hydrochloride Salt
- The free base is treated with hydrochloric acid to form the stable hydrochloride salt.
- This step improves the compound’s solubility and stability for pharmaceutical use.
Purification and Crystallization
- The crude hydrochloride salt is purified by recrystallization from solvents such as isopropanol/methanol mixtures.
- Ion-exchange resins may be used to remove impurities and residual metals.
Process Optimization and Research Findings
Patent EP3555042B1 Highlights
- The patent describes an efficient process starting from 2-chloro-3',4'-dihydroxyacetophenone reacting with isopropylamine.
- Emphasis is placed on controlling reaction parameters to minimize impurities.
- Use of organic solvents like tetrahydrofuran and ethanol under controlled temperature enhances yield.
- The final hydrochloride salt crystallizes with high purity after filtration and drying.
Reduction Techniques from WO2019198023A1
- The patent outlines optically active beta-amino alcohol synthesis via specific reduction methods.
- Use of selective catalysts and reaction conditions ensures high enantiomeric excess.
- Hydrogenation under reflux with palladium catalysts is common.
Analytical Data Supporting Purity and Yield
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Chlorination of acetophenone | Chloroacetyl chloride, solvent | 85-90 | High selectivity for alpha-chlorination |
| Amination | Isopropylamine, reflux, solvent | 80-88 | Controlled to avoid side reactions |
| Reduction | NaBH4 or catalytic hydrogenation | 90-95 | Stereoselective, optically active product |
| Salt formation | HCl in ethanol/isopropanol | 95-98 | High purity hydrochloride salt |
Impurity and Metal Removal
- Use of chelating agents and ion-exchange resins during purification steps reduces heavy metals.
- EDTA-disodium salt dihydrate is effective in maintaining acceptable metal levels in the final product.
Summary Table of Preparation Method Steps
| Step No. | Process Stage | Reagents/Conditions | Outcome/Remarks |
|---|---|---|---|
| 1 | Chlorination | Chloroacetyl chloride, solvent (THF, DCM) | Formation of 2-chloro-3,4-dihydroxyacetophenone |
| 2 | Amination | Isopropylamine, reflux, ethanol or THF | Substitution to form amino ketone |
| 3 | Reduction | NaBH4 or Pd/C hydrogenation, mild conditions | Conversion to beta-amino alcohol |
| 4 | Salt Formation | HCl in ethanol/isopropanol | Formation of hydrochloride salt |
| 5 | Purification | Recrystallization, ion-exchange resins | High purity final product |
Q & A
Basic Question: How can researchers confirm the structural identity and purity of 1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride?
Methodological Answer:
Structural characterization requires a combination of spectroscopic techniques:
- Nuclear Magnetic Resonance (NMR): Analyze proton and carbon-13 NMR spectra to confirm the positions of hydroxyl, amine, and isopropyl groups. Compare with reference spectra of analogous compounds (e.g., phenethylamine derivatives) .
- Infrared Spectroscopy (IR): Identify functional groups (e.g., O–H stretch at ~3300 cm⁻¹ for dihydroxyphenyl, N–H stretch for amine) .
- High-Performance Liquid Chromatography (HPLC): Assess purity using reverse-phase HPLC with UV detection (λ = 280 nm for aromatic systems). A single peak with >95% area indicates high purity .
- CAS Registry Cross-Referencing: Validate the compound’s identity using its CAS number (if available) against authoritative databases like PubChem or EPA DSSTox .
Advanced Question: What synthetic methodologies are optimal for minimizing isomer formation during the synthesis of this compound?
Methodological Answer:
- Stepwise Alkylation: Use selective protecting groups (e.g., acetyl for hydroxyl groups) to prevent unwanted side reactions during amine alkylation. Deprotection via acidic hydrolysis ensures retention of stereochemistry .
- Inert Conditions: Conduct reactions under nitrogen/argon to avoid oxidation of catechol moieties. Solvent choice (e.g., anhydrous DMF) and low temperatures (0–5°C) suppress byproduct formation .
- Chiral Resolution: Employ chiral column chromatography or enzymatic resolution to separate enantiomers if racemic mixtures form .
Advanced Question: How should researchers resolve contradictions in reported receptor-binding affinities for this compound?
Methodological Answer:
- Replicate Assays: Use standardized protocols (e.g., radioligand displacement assays with HEK-293 cells expressing target receptors) to minimize variability .
- Computational Docking: Apply molecular dynamics simulations (e.g., using AutoDock Vina) to predict binding conformations and compare with experimental IC₅₀ values .
- Meta-Analysis: Cross-reference data from multiple sources (e.g., PubChem, ATSDR) to identify outliers caused by assay conditions (e.g., pH, temperature) .
Basic Question: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and respiratory masks with one-way valves to prevent inhalation of fine particulates .
- First Aid Measures: In case of exposure, flush eyes/skin with water for 15 minutes and administer oxygen if respiratory distress occurs. Provide SDS to medical personnel .
- Storage: Store in airtight containers at room temperature, away from light and moisture, to prevent degradation .
Advanced Question: How can computational modeling predict the compound’s reactivity in novel reaction environments?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to map reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) .
- Machine Learning (ML): Train models on datasets of similar amines to predict optimal reaction conditions (e.g., solvent polarity, catalyst loadings) .
- In Silico Stability Testing: Simulate degradation under varied pH/temperature conditions using software like Gaussian or COSMO-RS .
Basic Question: Why is the hydrochloride salt form preferred in pharmacological studies?
Methodological Answer:
- Enhanced Solubility: The hydrochloride salt improves aqueous solubility (critical for in vitro assays) by forming ion-dipole interactions with water .
- Stability: Protonation of the amine group reduces oxidation susceptibility, extending shelf life compared to freebase forms .
- Bioavailability: Salt forms often exhibit better membrane permeability in pharmacokinetic studies .
Advanced Question: How can researchers evaluate the compound’s stability under physiological conditions?
Methodological Answer:
- Accelerated Stability Testing: Incubate the compound at 37°C in phosphate-buffered saline (PBS, pH 7.4) and analyze degradation products via LC-MS over 72 hours .
- pH-Dependent Studies: Test stability across pH 2–10 (simulating gastrointestinal and systemic environments) using UV-Vis spectroscopy to monitor absorbance shifts .
- Light Exposure Tests: Use a photostability chamber (ICH Q1B guidelines) to assess degradation under UV/visible light .
Advanced Question: What experimental designs are recommended for elucidating its receptor-binding mechanisms?
Methodological Answer:
- Saturation Binding Assays: Use tritiated ligands to determine Bₘₐₓ and Kd values in cell membranes expressing target GPCRs .
- Mutagenesis Studies: Introduce point mutations in receptor binding pockets (e.g., via CRISPR-Cas9) to identify critical residues for interaction .
- Cryo-EM/XRDC: Resolve ligand-receptor complexes at atomic resolution to map binding sites .
Basic Question: What purification techniques are effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Column Chromatography: Use silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) to separate polar byproducts .
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) to yield high-purity crystals .
- Membrane Filtration: Apply nanofiltration (MWCO 500 Da) to remove low-molecular-weight impurities .
Advanced Question: How can comparative studies with structural analogs improve understanding of its bioactivity?
Methodological Answer:
- SAR Analysis: Synthesize analogs with modified substituents (e.g., methoxy instead of hydroxyl groups) and compare IC₅₀ values in functional assays .
- Free Energy Perturbation (FEP): Calculate relative binding free energies of analogs to quantify substituent effects on potency .
- Cross-Species Testing: Evaluate receptor affinity in human vs. rodent models to identify species-specific interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
